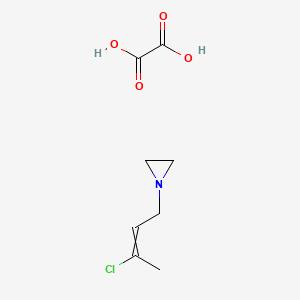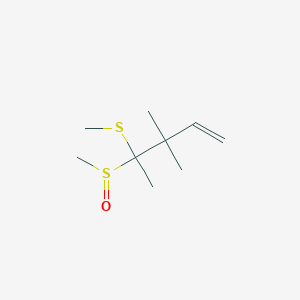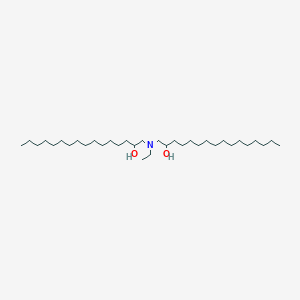
1,1'-(Ethylazanediyl)di(hexadecan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) is a synthetic compound with a complex structure It is characterized by the presence of two hexadecan-2-ol groups linked by an ethylazanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) typically involves the reaction of hexadecan-2-ol with an ethylazanediyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high efficiency and cost-effectiveness. Common methods include distillation, crystallization, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethylazanediyl bridge can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies of lipid metabolism and membrane structure.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism by which 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylazanediyl bridge allows the compound to interact with specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways involved can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hexadecan-2-ol: A simpler alcohol with similar structural features.
Cetyl alcohol:
ALC-0315: A synthetic lipid used in mRNA vaccine formulations.
Uniqueness
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) is unique due to its ethylazanediyl bridge, which imparts specific chemical and biological properties. This structural feature distinguishes it from simpler alcohols and other fatty alcohols, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
64480-00-8 |
|---|---|
Molecular Formula |
C34H71NO2 |
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[ethyl(2-hydroxyhexadecyl)amino]hexadecan-2-ol |
InChI |
InChI=1S/C34H71NO2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-33(36)31-35(6-3)32-34(37)30-28-26-24-22-20-18-16-14-12-10-8-5-2/h33-34,36-37H,4-32H2,1-3H3 |
InChI Key |
SESTUFRFUSVMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CN(CC)CC(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


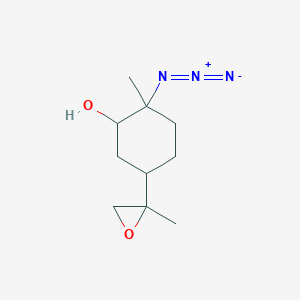
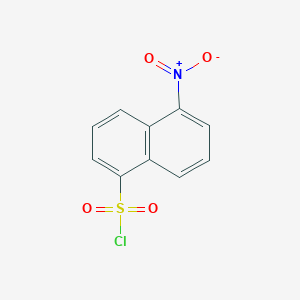
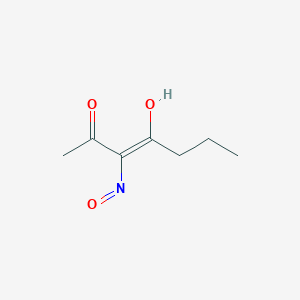

![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

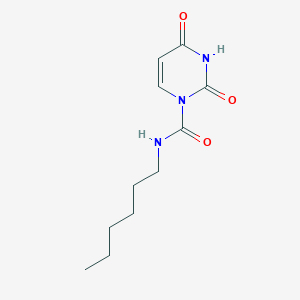
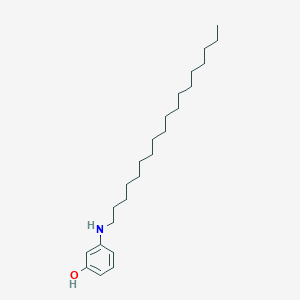
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
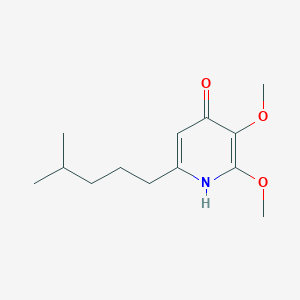
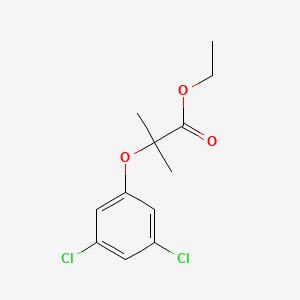
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
